molecular formula C21H29NO3Si B6358095 Carbazolepropyltriethoxysilane CAS No. 221105-38-0

Carbazolepropyltriethoxysilane

Cat. No.: B6358095
CAS No.: 221105-38-0
M. Wt: 371.5 g/mol
InChI Key: IQVYIPWLBNFVHD-UHFFFAOYSA-N
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Description

Carbazolepropyltriethoxysilane is an organosilicon compound with the chemical formula C21H29NO3Si. It is known for its unique structure, which combines a carbazole moiety with a triethoxysilane group.

Scientific Research Applications

Carbazolepropyltriethoxysilane has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, Triethoxysilane, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is fatal if inhaled .

Preparation Methods

Carbazolepropyltriethoxysilane can be synthesized through a reaction between 3-carbazole propionaldehyde and triethoxysilane in an organic solvent. The reaction mixture is heated to a specific temperature to facilitate the reaction. The product is then purified through distillation or crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Carbazolepropyltriethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of carbazolepropyltriethoxysilane involves its interaction with various molecular targets and pathways. The carbazole moiety can participate in π-π stacking interactions, while the triethoxysilane group can form strong bonds with inorganic materials. These interactions contribute to the compound’s effectiveness in various applications .

Comparison with Similar Compounds

Carbazolepropyltriethoxysilane can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a carbazole moiety and a triethoxysilane group, which imparts distinct properties and applications.

Properties

IUPAC Name

3-carbazol-9-ylpropyl(triethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3Si/c1-4-23-26(24-5-2,25-6-3)17-11-16-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h7-10,12-15H,4-6,11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVYIPWLBNFVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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